N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline
Overview
Description
N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline is an organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a chlorophenoxy group and a methylaniline group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline typically involves the reaction of 4-chlorophenol with 2-chloroethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 3-methylaniline under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, altering their activity. The methylaniline group may also contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline: This compound has a similar structure but includes an additional chlorine atom, which can affect its chemical properties and reactivity.
N-[2-(4-Chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide: This compound features additional methoxy groups, which can influence its solubility and interaction with biological targets.
Uniqueness
N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-12-3-2-4-14(11-12)17-9-10-18-15-7-5-13(16)6-8-15/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCNXKZTSIDSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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